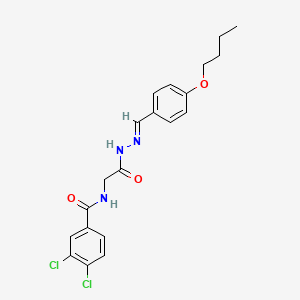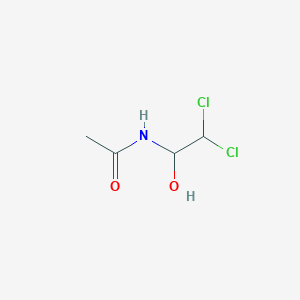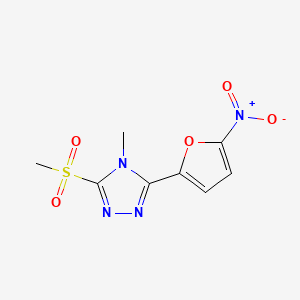
N-(2-(2-(4-Butoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SALOR-INT L461865-1EA is a chemical compound with the molecular formula C20H21Cl2N3O3. It is known for its complex structure, which includes multiple bonds, aromatic rings, and functional groups such as secondary amides and hydrazones . This compound is primarily used in experimental and research settings .
Preparation Methods
The synthesis of SALOR-INT L461865-1EA involves several steps. One common method includes the reaction of benzylamine with isopropyl sulfonic acid chloride to generate an intermediate, which is then subjected to further reactions to form the final product . Industrial production methods often involve similar multi-step synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
SALOR-INT L461865-1EA undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
SALOR-INT L461865-1EA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of SALOR-INT L461865-1EA involves its interaction with specific molecular targets. It binds to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
SALOR-INT L461865-1EA can be compared with other similar compounds such as:
N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide: This compound shares a similar structure but differs in its functional groups.
4-Isopropylbenzylamine: Another compound with a similar backbone but different substituents. The uniqueness of SALOR-INT L461865-1EA lies in its specific combination of functional groups and its versatile applications in research.
Properties
CAS No. |
767301-75-7 |
|---|---|
Molecular Formula |
C20H21Cl2N3O3 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C20H21Cl2N3O3/c1-2-3-10-28-16-7-4-14(5-8-16)12-24-25-19(26)13-23-20(27)15-6-9-17(21)18(22)11-15/h4-9,11-12H,2-3,10,13H2,1H3,(H,23,27)(H,25,26)/b24-12+ |
InChI Key |
VCEHCIPXCBPTMZ-WYMPLXKRSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12012918.png)
![2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012925.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12012927.png)

![4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012948.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012949.png)
![(5E)-2-(4-bromophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012955.png)



![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12012974.png)
![N-(3,4-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide](/img/structure/B12012976.png)
